molecular formula C27H25NO3 B2972835 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide CAS No. 923186-27-0

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide

Cat. No. B2972835
CAS RN: 923186-27-0
M. Wt: 411.501
InChI Key: HMYNBWQCHYECBF-UHFFFAOYSA-N
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Description

The compound seems to contain structural elements common to several classes of organic compounds. For instance, the “4-tert-butylphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, typical of aromatic compounds) with a tert-butyl group (a carbon atom attached to three methyl groups) attached . The “4-oxo-4H-chromen-7-yl” part suggests the presence of a chromene, which is a heterocyclic compound (a ring of atoms that includes at least one atom that is not carbon) with an oxygen atom .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound’s reactivity would depend on its exact structure. The presence of the chromene and phenyl groups could make it susceptible to reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

GPR35 Agonist Development

6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a compound with structural similarities to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide, has been identified as a potent and selective GPR35 agonist. This research highlights its use in studying orphan G protein-coupled receptor GPR35 through radioligand binding assays, offering insights into receptor-ligand interactions and the potential for novel therapeutic targets (Thimm et al., 2013).

Synthetic Studies on Marine Drugs

Synthetic studies on 4H-Chromene-2-carboxylic acid esters, including molecules similar to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide, have been conducted to explore their potential as antitumor agents. This research demonstrates the utility of these compounds in structural-activity relationship studies of antitumor antibiotics, highlighting their potential in drug discovery and development (Li et al., 2013).

p38 MAPK Inhibitors

A study on the synthesis of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives, which are structurally related to the subject compound, revealed their potential as novel types of p38 MAPK inhibitors. This highlights the role of such compounds in understanding and potentially treating inflammatory diseases (Li et al., 2009).

Directed Metalation Synthesis

Research on the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, a process relevant to the synthesis of compounds like N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide, demonstrated the synthetic utility of N-tert-butyl-N-methylbenzamides in creating complex molecules. This work contributes to the field of synthetic organic chemistry by providing efficient methods for constructing complex molecules (Reitz & Massey, 1990).

Antitumor Activity

Compounds structurally related to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide have been investigated for their antitumor activity. For example, derivatives of 3-(5-phenyl-3H-[1,2,4]dithiazol-3-yl)chromen-4-ones and 4-oxo-4H-chromene-3-carbothioic acid N-phenylamides have shown significant cytotoxic activity against human cancer cell lines, underscoring the therapeutic potential of chromene derivatives in cancer treatment (Raj et al., 2010).

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For instance, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. It would be important to handle it with appropriate safety precautions, especially if it is a new and uncharacterized compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, for example, it might be studied further as a potential drug .

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3/c1-17-5-7-19(8-6-17)26(30)28-21-13-14-22-23(29)16-24(31-25(22)15-21)18-9-11-20(12-10-18)27(2,3)4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYNBWQCHYECBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide

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